![molecular formula C4H7IO B571464 2-(Iodomethyl)oxetane CAS No. 121138-00-9](/img/structure/B571464.png)
2-(Iodomethyl)oxetane
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Overview
Description
2-(Iodomethyl)oxetane is a chemical compound with the molecular formula C4H7IO . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of oxetane derivatives has been a subject of numerous studies. The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . In 2014, Bull and co-workers reported an anionic substitution cyclization reaction to form 2-functionalized oxetanes, forming the C2–C3 bond .Molecular Structure Analysis
The carbon–oxygen bond length in unsubstituted oxetane is 1.46 Å and the carbon–carbon bond length is 1.53 Å, which results in bond angles of 90.2° (C–O–C), 92.0° (C–C–O), and 84.8° (C–C–C), by X-ray at 90 K .Chemical Reactions Analysis
The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .Physical And Chemical Properties Analysis
2-(Iodomethyl)oxetane has a molecular weight of 198.00 g/mol . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility .Scientific Research Applications
Synthesis and Broncholytic Activity : 2-(Iodomethyl)oxetane has been utilized as an intermediate in the synthesis of various derivatives, including 3,3-disubstituted oxetanes. These compounds have shown potential for broncholytic activity and other medicinal applications (Zarudii et al., 1985).
Drug Discovery Applications : Oxetanes, including 2-(Iodomethyl)oxetane, can significantly influence aqueous solubility, lipophilicity, metabolic stability, and conformational preferences in drug molecules. These properties make oxetanes valuable for enhancing the physicochemical and metabolic characteristics of pharmaceutical compounds (Wuitschik et al., 2010).
UV Spectra Analysis : Research involving the ultraviolet spectra of mono and bisnitronate anions derived from 3,3-bis(iodomethyl)oxetane has provided insights into the effects of small rings on electronic spectra. This understanding is beneficial for the development of new compounds in organic chemistry (Nielsen & Finnegan, 1966).
Synthesis of Heterocyclic Compounds : 2-(Iodomethyl)oxetane and other oxetane derivatives are used as intermediates in the synthesis of various heterocyclic compounds. This synthesis often involves strategies like ring expansion, ring opening, and C-2 functionalization (Malapit & Howell, 2015).
Thalidomide and Lenalidomide Analogs : Oxetanes, including 2-(Iodomethyl)oxetane, have been used to create analogs of thalidomide and lenalidomide. These analogs possess similar physicochemical and in vitro properties to the parent drugs but show differences in human plasma stability (Burkhard et al., 2013).
Functional Polymers : Oxetane derivatives, including those related to 2-(Iodomethyl)oxetane, have been explored for the design of functional polymers. These polymers contain a soft, somewhat polar polyether network and are used as polymer supports (Motoi et al., 1989).
Protein Modification : Oxetanes, including derivatives of 2-(Iodomethyl)oxetane, have been used for the site-selective modification of proteins. This method involves the chemoselective alkylation of cysteine in proteins, which can lead to the identification of novel drug candidates with improved properties (Boutureira et al., 2017).
Mechanism of Action
Target of Action
Oxetanes, in general, have been employed to improve drugs’ physicochemical properties .
Mode of Action
Oxetanes are known to be more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, subtly modulating the basicity which may lower the drug’s overall lipophilicity .
Biochemical Pathways
Oxetanes are high-energy oxygen-containing non-aromatic heterocycles that are of great interest as potential pharmacophores with a significant spectrum of biological activities .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral , which could influence their bioavailability.
Result of Action
Oxetane-containing compounds exhibit various biological activities, but antineoplastic, antiviral, and antifungal activities are dominant .
Action Environment
It is known that oxetanes are more metabolically stable , which could suggest a degree of environmental resilience.
Safety and Hazards
Future Directions
Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This perspective analyzes recent applications of oxetanes in drug discovery, covering the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges, and future directions .
properties
IUPAC Name |
2-(iodomethyl)oxetane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO/c5-3-4-1-2-6-4/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPHNTROOBLPKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677806 |
Source
|
Record name | 2-(Iodomethyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121138-00-9 |
Source
|
Record name | 2-(Iodomethyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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